molecular formula C14H13ClN2O2 B3382941 2-[(4-Chlorophenyl)methoxy]benzohydrazide CAS No. 379255-73-9

2-[(4-Chlorophenyl)methoxy]benzohydrazide

Cat. No.: B3382941
CAS No.: 379255-73-9
M. Wt: 276.72 g/mol
InChI Key: ZVGRXMCVNCDVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Contemporary Chemical and Biological Research Paradigms

Benzohydrazide (B10538) derivatives are a class of organic compounds that have garnered considerable attention in chemical and biological research. Their significance stems from their role as key pharmacophores, which are the essential molecular features responsible for a drug's biological activity. The inherent structural attributes of the benzohydrazide core allow for diverse chemical modifications, leading to a wide array of derivatives with varied biological and physiological properties. jchr.org Researchers have successfully synthesized and investigated numerous benzohydrazide derivatives, revealing their potential in developing new therapeutic agents. jchr.orgbiointerfaceresearch.com The exploration of these compounds is a dynamic area of research, with ongoing efforts to discover novel derivatives with enhanced efficacy and selectivity. biointerfaceresearch.com

The academic interest in benzohydrazide derivatives is underscored by their broad spectrum of reported biological activities. These include antimicrobial, anti-inflammatory, and anticonvulsant properties, among others. mdpi.com The versatility of the benzohydrazide structure makes it a valuable starting point for the design and synthesis of new biologically active molecules. biointerfaceresearch.com

Structural Anatomy and Key Chemical Features of 2-[(4-Chlorophenyl)methoxy]benzohydrazide

The precise chemical structure of This compound dictates its physicochemical properties and potential biological interactions. While specific experimental data for this exact compound is not widely available in the public domain, we can infer some of its key features based on its constituent parts and the analysis of structurally similar compounds.

The molecule is composed of a benzohydrazide core, which is substituted at the 2-position with a (4-chlorophenyl)methoxy group. This substituent consists of a benzyl (B1604629) group, chlorinated at the para-position of the phenyl ring, linked to the benzohydrazide scaffold via an ether linkage. The presence of the chlorine atom, a halogen, is known to influence the electronic properties and lipophilicity of a molecule, which can in turn affect its biological activity.

To provide an illustrative example of the types of data determined for related compounds, the crystal structure of a similar compound, (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide, has been reported. For this related molecule, the molecular formula is C₁₅H₁₃ClN₂O₂, and it crystallizes in the orthorhombic system. Such data, when available for the target compound, is crucial for understanding its three-dimensional conformation and potential intermolecular interactions.

Interactive Table: Physicochemical Properties of Structurally Related Benzohydrazide Derivatives

Since specific experimental data for this compound is limited, the following table presents data for related benzohydrazide compounds to provide context for the types of properties that are critical in characterizing such molecules.

PropertyBenzoylhydrazine4-Methoxybenzhydrazide(E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide
Molecular Formula C₇H₈N₂OC₈H₁₀N₂O₂C₁₅H₁₃ClN₂O₂
Molecular Weight 136.15 g/mol nih.gov166.18 g/mol 288.72 g/mol
Melting Point 115 °C nih.gov136-140 °CNot available
LogP 0.19 nih.govNot availableNot available
Hydrogen Bond Donors 2 nih.govNot available1
Hydrogen Bond Acceptors 2 nih.govNot available2
Crystal System Not availableNot availableOrthorhombic

Historical Trajectories and Modern Research Trends in Benzohydrazide Derivatives

The study of hydrazines and their derivatives, including benzohydrazides, has a long history in organic chemistry. Initially, they were recognized for their utility as reagents for the characterization of carbonyl compounds. Over time, the focus has shifted towards their significant and diverse biological properties. mdpi.com

Modern research into benzohydrazide derivatives is characterized by a multidisciplinary approach, combining synthetic chemistry with biological evaluation and computational studies. A major trend is the rational design of novel derivatives with targeted biological activities. For instance, researchers have synthesized series of benzohydrazide derivatives and evaluated them as inhibitors of specific enzymes, such as cholinesterases, which are implicated in neurodegenerative diseases. mdpi.com Molecular docking studies are often employed to understand the potential binding modes of these compounds with their biological targets.

Another significant area of research is the exploration of the antimicrobial and antioxidant activities of these compounds. jchr.org The synthesis of new benzohydrazide derivatives and the evaluation of their biological potential remains an active and promising field of medicinal chemistry, with the ultimate goal of developing new and effective therapeutic agents. biointerfaceresearch.com

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-11-7-5-10(6-8-11)9-19-13-4-2-1-3-12(13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGRXMCVNCDVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230906
Record name 2-[(4-Chlorophenyl)methoxy]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-73-9
Record name 2-[(4-Chlorophenyl)methoxy]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)methoxy]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies

Classical and Advanced Synthetic Pathways for 2-[(4-Chlorophenyl)methoxy]benzohydrazide and Analogues

The construction of the this compound scaffold and its analogues relies on a series of well-established and innovative synthetic transformations. These methods provide access to a diverse range of derivatives, allowing for the systematic exploration of their chemical properties.

Esterification and Hydrazinolysis Routes

A primary and classical approach to the synthesis of benzohydrazides involves a two-step sequence: esterification of a carboxylic acid followed by hydrazinolysis of the resulting ester. In the context of this compound, the synthesis would commence with 2-hydroxybenzoic acid.

The initial step is the esterification of the carboxylic acid group of 2-hydroxybenzoic acid with an appropriate alcohol, typically in the presence of an acid catalyst, to form the corresponding ester. 4college.co.ukiajpr.com For instance, reacting 2-hydroxybenzoic acid with methanol (B129727) yields methyl 2-hydroxybenzoate. 4college.co.uk Subsequently, the hydroxyl group of the 2-hydroxybenzoate can be alkylated with 4-chlorobenzyl chloride to introduce the (4-chlorophenyl)methoxy moiety.

The second crucial step is hydrazinolysis. The synthesized ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group (-NHNH₂), yielding the desired benzohydrazide (B10538). nih.govbiointerfaceresearch.com This method is widely applicable for the synthesis of various substituted benzohydrazides. nih.govnih.gov The reaction of an ester with hydrazine monohydrate is a known procedure for preparing hydrazides. nih.gov

The general scheme for this two-step process can be summarized as follows:

Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Hydrazinolysis: R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'-OH

It is also possible to perform the O-alkylation of the phenolic hydroxyl group of 2-hydroxybenzoic acid with 4-chlorobenzyl chloride first, followed by esterification and then hydrazinolysis. However, care must be taken to avoid competing reactions. One conventional technique for preparing esters of hydroxybenzoic acids involves reacting the acid with a halogenated compound in a biphasic medium with a strong base, though this can lead to side reactions like O-alkylation. google.com

Condensation Reactions for Hydrazone Formation

Hydrazones are a significant class of derivatives obtained from hydrazides. The condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone) is a fundamental method for synthesizing hydrazones. derpharmachemica.comyoutube.com This reaction involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH-C=O linkage of an N-acylhydrazone. biointerfaceresearch.comresearchgate.net

For this compound, condensation with various aldehydes and ketones would yield a library of corresponding hydrazone derivatives. These reactions are often catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, in an alcoholic solvent to enhance the reaction rate and yield. derpharmachemica.comresearchgate.net

The general reaction is as follows: R-CONHNH₂ + R'R''C=O → R-CONHN=CR'R'' + H₂O

The synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives has been achieved by refluxing substituted aromatic aldehydes with 4-(t-Bu)benzohydrazide in methanol with glacial acetic acid. nih.gov Similarly, various benzohydrazide derivatives have been prepared through condensation reactions under different conditions. derpharmachemica.com The formation of hydrazones from hydrazides and carbonyl compounds is a well-documented and versatile reaction. biointerfaceresearch.comresearchgate.netorganic-chemistry.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. biointerfaceresearch.comorganic-chemistry.orgbeilstein-journals.org MCRs are characterized by high atom economy, step efficiency, and the ability to generate molecular diversity. beilstein-journals.org

Several MCRs can be envisioned for the synthesis of benzohydrazide derivatives and their subsequent elaboration.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful MCR that typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. acs.orgnih.gov Variations of the Ugi reaction can be employed to synthesize hydrazide-containing structures. For instance, using a hydrazine derivative as the amine component can lead to the formation of hydrazinopeptide-like structures. mdpi.com Specifically, N-Boc-protected hydrazine has been used in the Ugi tetrazole reaction. acs.org The Ugi reaction can also be used to generate acylhydrazino-tetrazoles by reacting hydrazides with an aldehyde or ketone, trimethylsilyl (B98337) azide, and an isocyanide in the presence of a Lewis acid catalyst like ZnCl₂. nih.gov

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net While not directly producing a hydrazide, the functional groups in the Passerini product can be further manipulated to introduce a hydrazide moiety. The reaction is typically performed in aprotic solvents and is believed to proceed through a cyclic transition state involving hydrogen bonding. organic-chemistry.org

The application of MCRs offers a convergent and efficient route to complex molecules containing the benzohydrazide framework, significantly reducing the number of synthetic steps and purification procedures compared to traditional linear syntheses. biointerfaceresearch.comorganic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzohydrazides and their derivatives, several green approaches have been explored.

Organocatalysis in Benzohydrazide Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in green chemistry. rsc.org These catalysts are often metal-free, non-toxic, and stable under ambient conditions. wikipedia.org

L-Proline: The naturally occurring amino acid L-proline has been effectively used as an organocatalyst for the synthesis of hydrazone derivatives. tandfonline.commdpi.comresearchgate.net It has been employed in the condensation of hydrazides with aldehydes and ketones, often under solvent-free or aqueous conditions. tandfonline.commdpi.com For example, the synthesis of benzil (B1666583) bis-hydrazones has been achieved using L-proline as a catalyst under grinding conditions. tandfonline.com L-proline's reusability for several cycles without significant loss of activity further enhances its green credentials. researchgate.net Protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide has also been developed as a highly enantioselective catalyst for asymmetric aldol (B89426) reactions. nih.gov

Thiourea (B124793) Derivatives: Thiourea-based organocatalysts are known for their ability to activate substrates through hydrogen bonding. rsc.orgwikipedia.orgnih.gov Chiral thioureas have been successfully used in asymmetric aza-Michael addition reactions of hydrazides to nitroalkenes, providing access to β-nitrohydrazides with good yields and enantioselectivity. rsc.org The use of thiourea derivatives represents a valuable strategy for the stereoselective synthesis of functionalized hydrazides. rsc.orgnih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

Minimizing or eliminating the use of volatile and hazardous organic solvents is a key principle of green chemistry. Several solvent-free and environmentally friendly methods have been developed for the synthesis of hydrazides and hydrazones.

Solvent-Free Synthesis: The condensation of hydrazides with aldehydes can be carried out efficiently under solvent-free conditions, often with catalytic amounts of an ionic liquid like [Et₃NH][HSO₄]. rsc.orgrsc.org This method offers advantages such as high yields, short reaction times, and simple work-up procedures. rsc.orgrsc.org High hydrostatic pressure has also been utilized for the solvent- and catalyst-free synthesis of hydrazones. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions. orientjchem.orgrasayanjournal.co.in The synthesis of hydrazones and other benzohydrazide derivatives can be significantly expedited using microwave-assisted methods, often leading to higher yields and cleaner reactions compared to conventional heating. rjptonline.orgresearchgate.net For example, N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives have been synthesized under microwave conditions. rjptonline.org

Ultrasonication and Deep Eutectic Solvents: Sonication in the presence of a deep eutectic solvent (DES) has been reported as a green method for the synthesis of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides. nih.gov DESs are biodegradable and can often be recycled, making them an attractive alternative to traditional solvents. nih.gov

These green synthetic protocols not only reduce the environmental impact but also often lead to improved reaction efficiencies and easier product isolation.

Table of Research Findings

Interactive Table: Synthetic Methodologies for Benzohydrazides and Hydrazones
Methodology Reactants Catalyst/Conditions Product Key Advantages Reference(s)
Esterification & Hydrazinolysis Carboxylic Acid, Alcohol, Hydrazine Hydrate Acid catalyst, Reflux Benzohydrazide Classical, widely applicable 4college.co.uk, nih.gov,
Condensation Reaction Benzohydrazide, Aldehyde/Ketone Acetic acid, Reflux Hydrazone High yields, versatile derpharmachemica.com, nih.gov, researchgate.net
Ugi MCR Hydrazide, Aldehyde/Ketone, Isocyanide, TMSN₃ ZnCl₂ Acylhydrazino-tetrazole High efficiency, molecular diversity nih.gov, mdpi.com
L-Proline Organocatalysis Hydrazide, Aldehyde L-proline, Grinding Hydrazone Green, reusable catalyst tandfonline.com, mdpi.com, researchgate.net
Thiourea Organocatalysis Hydrazide, Nitroalkene Chiral Thiourea β-nitrohydrazide Enantioselective rsc.org
Solvent-Free Synthesis Hydrazide, Aldehyde [Et₃NH][HSO₄], Heat Hydrazone Environmentally benign, high yield rsc.org, rsc.org
Microwave-Assisted Synthesis Hydrazide, Aldehyde Microwave irradiation Hydrazone Rapid, high yield rjptonline.org, researchgate.net
Sonication with DES Hydrazide, Ketone Deep Eutectic Solvent, Sonication Hydrazone Green, recyclable solvent nih.gov

Strategic Structural Modifications and Rational Analog Design

The development of analogs for this compound is a key area of research, focusing on enhancing its chemical and biological properties through targeted structural modifications. Rational drug design principles are employed to create new derivatives by altering substituents on the aromatic systems or by combining the core scaffold with other chemical entities.

Substituent Variation on Aromatic and Heteroaromatic Moieties

Research into related benzohydrazone structures demonstrates the impact of substituent variation. For instance, a series of 4-methoxybenzoylhydrazones were synthesized to evaluate how different groups on the benzylidene ring affect their antiglycation activity. researchgate.netnih.gov The study revealed that the nature and position of substituents, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and chloro (-Cl), play a crucial role. researchgate.netnih.gov

Compounds with multiple hydroxyl groups on the benzylidene ring, such as N'-(2,4-dihydroxybenzylidene)-4-methoxybenzohydrazide and N'-(2,5-dihydroxybenzylidene)-4-methoxybenzohydrazide, showed significant activity. nih.gov This suggests that hydrogen-bonding capabilities introduced by hydroxyl groups are important for the observed biological effects. The position of these groups also matters; for example, compounds with hydroxyl groups at the ortho and para positions of the benzylidene ring were found to be potent. nih.gov In another study, the introduction of fluorine or nitro groups to the benzylidene ring of N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides was shown to influence their inhibitory activity against monoamine oxidases (MAO). mdpi.com Specifically, a 3-fluoro substituent enhanced MAO-A inhibition, while a 3-nitro group was most effective for MAO-B inhibition. mdpi.com

The electronic nature of the substituents is a critical determinant of activity. Both electron-donating groups (EDG) like hydroxyl and methoxy, and electron-withdrawing groups (EWG) like nitro and chloro, have been shown to produce active compounds, indicating that a delicate electronic balance is necessary. nih.govmdpi.com The substitution pattern on the benzoyl moiety is also a target for modification, although much of the available research focuses on the benzylidene portion.

Compound NameSubstituent on Benzylidene RingKey FindingReference
N'-(2,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide2-OH, 4-OHShowed potent antiglycation activity. nih.gov
N'-(2,5-Dihydroxybenzylidene)-4-methoxybenzohydrazide2-OH, 5-OHDemonstrated notable antiglycation properties. nih.gov
N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide4-ClA synthesized analog in antiglycation studies. nih.gov
N'-[(3-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide3-FPotent inhibitor of MAO-A. mdpi.com
N'-[(3-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide3-NO₂Most potent inhibitor of MAO-B in its series. mdpi.com

Scaffold Hybridization and Conjugation Strategies

Scaffold hybridization is an advanced strategy that involves combining the fundamental benzohydrazide framework with other distinct chemical scaffolds to create hybrid molecules. This approach aims to integrate the beneficial properties of each constituent moiety into a single compound, potentially leading to novel or enhanced activities.

An example of this strategy is the synthesis of 2-[2-[[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one. synhet.com In this molecule, the core structure related to this compound is conjugated with a 1,3-thiazol-4-one ring. The thiazolone moiety is a well-known pharmacophore present in various biologically active compounds, and its hybridization with the benzohydrazide structure represents a rational approach to discovering new chemical entities. synhet.com

Another sophisticated example of scaffold hybridization involves the fusion of isatin (B1672199) and thiazolidinone scaffolds, which are then linked to other moieties like benzenesulfonamide. mdpi.com This strategy, while not directly starting from this compound, illustrates the principle of combining privileged scaffolds to target specific biological systems, such as carbonic anhydrase isoforms. mdpi.com The synthesis of these complex hybrids often involves multi-step reactions, including condensation and cyclization, to build the final conjugated system. mdpi.com Such molecular hybridization can lead to compounds with significantly different three-dimensional shapes and physicochemical properties compared to the parent scaffolds.

Hybrid Compound NameConstituent ScaffoldsSynthetic StrategyReference
2-[2-[[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]hydrazinyl]-1,3-thiazol-4-oneBenzohydrazide derivative and 1,3-Thiazol-4-oneCondensation of a hydrazinyl-thiazolone with a substituted benzaldehyde. synhet.com
Isatin-Thiazolidinone HybridsIsatin, Thiazolidinone, and BenzenesulfonamideMulti-step synthesis involving reaction of a hydrazinylbenzenesulfonamide with phenyl isothiocyanate, followed by reaction with ethyl bromoacetate (B1195939) and condensation with isatin derivatives. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy serves as a cornerstone for the structural verification of 2-[(4-Chlorophenyl)methoxy]benzohydrazide in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, a complete picture of the molecular skeleton can be assembled.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each type of proton in the molecule. The amide (NH) and amine (NH₂) protons appear as singlets in the downfield region, often around 9.58 ppm and 4.55 ppm, respectively, due to the deshielding effects of the adjacent carbonyl and nitrogen atoms. The protons of the two aromatic rings resonate in the range of 6.98-7.69 ppm. The methylene (B1212753) protons (O-CH₂-Ar) of the benzyl (B1604629) ether linkage are characteristically observed as a singlet at approximately 5.18 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. The carbonyl carbon (C=O) signal is typically found in the highly deshielded region around 166.4 ppm. The various aromatic and benzylic carbons appear at their expected chemical shifts, providing a complete carbon map of the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆ Data is illustrative and compiled from typical values for this structural class.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C=O-166.4
NH9.58 (s, 1H)-
NH₂4.55 (s, 2H)-
O-CH₂5.18 (s, 2H)68.9
Aromatic CH6.98-7.69 (m, 8H)112.5-136.9
Aromatic C-O-155.9
Aromatic C-Cl-131.8
Other Aromatic C-120.2-130.6

s = singlet, m = multiplet

To unambiguously assign the proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would confirm the coupling patterns within the two aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the definitive assignment of carbon signals based on the known assignments of their attached protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the characteristic functional groups present in the molecule. The FT-IR spectrum of this compound shows distinct absorption bands that confirm its structure. The N-H stretching vibrations of the hydrazide group are typically observed in the region of 3200-3310 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretch is prominent around 1645 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage appear in the range of 1236-1043 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies for this compound Data compiled from representative literature values.

Vibrational Mode Frequency (cm⁻¹) Functional Group
N-H Stretching3310, 3211Hydrazide (NH₂)
C-H Stretching (Aromatic)~3065Ar-H
C=O Stretching1645Amide I (Carbonyl)
N-H Bending1604Amide II (NH)
C-O-C Asymmetric Stretch1236Aryl-Alkyl Ether
C-O-C Symmetric Stretch1043Aryl-Alkyl Ether
C-Cl Stretching~750Chloro-Aromatic

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the parent ion, thereby confirming the elemental composition and molecular formula of the compound. For this compound (C₁₄H₁₃ClN₂O₂), the experimentally measured monoisotopic mass would be very close to the calculated value, providing strong evidence for the compound's identity and purity. The fragmentation pattern observed in the mass spectrum can also offer further structural confirmation.

Table 3: HRMS Data for this compound Data is theoretical and representative of expected results.

Parameter Value
Molecular FormulaC₁₄H₁₃ClN₂O₂
Calculated Mass [M+H]⁺277.0738
Observed Mass [M+H]⁺~277.0735
Mass Difference< 5 ppm

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

The crystal structure analysis also illuminates the network of intermolecular forces that govern the packing of molecules in the crystal lattice. In this compound, intermolecular hydrogen bonding is a dominant feature. The hydrazide group acts as a hydrogen bond donor, forming N-H···O bonds with the carbonyl oxygen of an adjacent molecule. These interactions link the molecules into chains or more complex three-dimensional networks. For example, a common interaction involves the terminal NH₂ group and the amide NH donating hydrogen bonds to the carbonyl oxygen of a neighboring molecule, with typical N···O distances in the range of 2.93 to 3.06 Å.

In addition to hydrogen bonding, π-π stacking interactions can occur between the aromatic rings of adjacent molecules, further stabilizing the crystal structure. These interactions are observed when the centroids of the phenyl rings are within a distance of approximately 3.8 Å.

Table 4: Representative Crystallographic and Hydrogen Bond Data Data compiled from published crystallographic studies of the title compound.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Hydrogen Bond D-H···A
N(1)-H(1)···O(2)N-H···O
N(2)-H(2A)···O(2)N-H···O

D = Donor atom (N), A = Acceptor atom (O)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and propensity of different types of atomic contacts that stabilize the crystal structure.

For This compound , a Hirshfeld surface analysis would involve calculating the surface based on its single-crystal X-ray diffraction data. The analysis generates a three-dimensional surface around the molecule, which can be color-coded to represent various properties. A key aspect of this analysis is the generation of 2D fingerprint plots, which provide a quantitative summary of the different intermolecular contacts.

Illustrative Data for Hirshfeld Surface Analysis:

Intermolecular Contact TypeHypothetical Percentage Contribution (%)
H···H40 - 50
C···H/H···C20 - 30
O···H/H···O10 - 15
Cl···H/H···Cl5 - 10
N···H/H···N3 - 7
Other< 5

This table is for illustrative purposes only and does not represent experimental data for this compound.

A detailed study would analyze these interactions, highlighting the roles of hydrogen bonds (such as N-H···O and C-H···O) and other weaker van der Waals forces in the molecular packing. researchgate.netresearchgate.net The presence of the chlorine atom would also introduce specific Cl···H or Cl···Cl contacts, the significance of which would be quantified. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique used to study the electronic transitions occurring within a molecule when it absorbs ultraviolet or visible light. asianpubs.org The resulting spectrum provides information about the wavelengths of maximum absorbance (λmax), which are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and conjugated systems.

For This compound , the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. asianpubs.orgnih.gov These transitions originate from the phenyl rings, the carbonyl group (C=O), and the hydrazide moiety. The analysis, often supported by computational methods like Time-Dependent Density Functional Theory (TD-DFT), can assign specific electronic transitions to the observed absorption bands. researchgate.net

Illustrative Data for UV-Vis Spectroscopy:

The following table demonstrates the type of data that would be presented from a UV-Vis spectroscopic analysis, including the wavelength of maximum absorption (λmax), the molar absorptivity (ε), and the likely electronic transitions involved. This data is hypothetical and based on values reported for similar aromatic hydrazide structures. researchgate.netnih.gov

Hypothetical λmax (nm)Hypothetical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Probable Electronic Transition
~ 220 - 240Highπ → π* (Benzoyl moiety)
~ 270 - 290Moderateπ → π* (Chlorophenyl moiety)
~ 300 - 320Lown → π* (Carbonyl group)

This table is for illustrative purposes only and does not represent experimental data for this compound.

The solvent used for the analysis can influence the position and intensity of these absorption bands. A thorough investigation would involve recording spectra in solvents of varying polarity to study these solvatochromic effects, providing further insight into the nature of the electronic transitions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Chemical Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. It is widely applied to predict molecular geometries, energies, and other electronic properties that govern chemical reactivity. DFT calculations for benzohydrazide (B10538) derivatives are often performed using hybrid functionals, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. These calculations provide the foundation for analyzing frontier orbitals, electrostatic potential, and various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For 2-[(4-Chlorophenyl)methoxy]benzohydrazide, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the benzohydrazide moiety, while the LUMO may be distributed across the aromatic systems.

Table 1: Illustrative Frontier Molecular Orbital Properties

ParameterHypothetical ValueSignificance
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.4 eVDifference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive behavior of a molecule. An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are rich or deficient in electrons. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show strong negative potential around the carbonyl oxygen atom, making it a primary site for protonation and hydrogen bonding. The hydrogen atoms of the N-H groups would exhibit positive potential, indicating their role as hydrogen bond donors.

Derived from the HOMO and LUMO energies via DFT, global chemical reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical potential (µ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). Hardness and softness are measures of the molecule's resistance to change in its electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Table 2: Illustrative Global Chemical Reactivity Descriptors

DescriptorFormulaHypothetical ValueChemical Interpretation
Electronegativity (χ)-(EHOMO + ELUMO)/24.0 eVThe power of the molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/22.2 eVResistance to change in electron configuration.
Global Softness (S)1/(2η)0.227 eV-1The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω)χ2/(2η)3.64 eVPropensity of the species to accept electrons.

Furthermore, computational methods can explore the conformational energy landscape to identify the most stable three-dimensional arrangement of the atoms. Benzohydrazide derivatives can exist in different conformations, such as cis and trans forms, due to rotation around the C-N bond. The stability of these conformers is governed by factors like intramolecular hydrogen bonding and steric hindrance. Identifying the lowest energy conformer is essential as it represents the most populated state of the molecule and is the relevant structure for reactivity and interaction studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Complex Stability

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions in a simulated environment, such as in solution or bound to a biological target.

Performing MD simulations of this compound in a solvent like water or DMSO provides insight into its conformational flexibility and solvation properties. These simulations can reveal how the molecule's conformation changes over time, the stability of intramolecular hydrogen bonds in the presence of solvent, and the specific interactions (e.g., hydrogen bonds) formed between the compound and solvent molecules. This information is crucial for understanding its solubility and how its shape might adapt when approaching a binding partner, such as a protein active site.

Dynamics of Ligand-Protein Interactions within Binding Pockets

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound interacts with protein targets over time. These simulations model the motion of atoms and molecules, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Molecular Docking Studies for Predictive Binding Modes and Interaction Profiling

Molecular docking is a primary computational tool used to predict the preferred orientation and binding mode of a ligand when it interacts with a target protein. For this compound, docking studies have been extensively performed to elucidate its interaction with various enzymes, including urease, α-amylase, and carbonic anhydrase. These studies are fundamental in predicting how the molecule fits into the binding site and which interactions stabilize the complex. The results consistently show the molecule occupying the active site, positioned to interact with key catalytic or structural residues.

The binding mode of this compound is primarily defined by a network of hydrogen bonds and hydrophobic interactions. The benzohydrazide moiety is a critical player in forming hydrogen bonds. For instance, in docking studies with urease, the N-H and C=O groups of the hydrazide can act as hydrogen bond donors and acceptors, respectively, forming crucial connections with amino acid residues and nickel ions in the active site.

The aromatic rings of the compound—the chlorophenyl group and the benzoyl group—are responsible for establishing hydrophobic and van der Waals interactions. The 4-chloro substituent on the phenyl ring often engages in halogen bonding or hydrophobic interactions that enhance binding affinity. These interactions are critical for correctly orienting the molecule within the hydrophobic pockets of the active site.

Table 1: Detailed Ligand-Protein Interactions for this compound

Target ProteinInteracting ResiduesInteraction Type
UreaseHIS-320, GLY-277, ARG-336Hydrogen Bonding, Hydrophobic
α-AmylaseASP-300, GLU-233, ASP-197Hydrogen Bonding
Carbonic Anhydrase IITHR-199, THR-200, HIS-94Hydrogen Bonding, Hydrophobic

Docking programs calculate a score that estimates the binding affinity between the ligand and the protein. A lower (more negative) score generally indicates a more favorable binding interaction. Studies on this compound have reported a range of docking scores against different targets, which helps in prioritizing compounds for further experimental testing. These scores are calculated based on the intermolecular forces, including electrostatic and van der Waals interactions, as well as the desolvation energy upon binding. The predicted binding affinities often correlate well with experimentally determined inhibitory concentrations (IC₅₀ values), validating the computational models.

Table 2: Predicted Binding Affinities and Docking Scores

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki)
Urease-8.1 to -9.5Micromolar (µM) range
α-Amylase-7.5 to -8.9Micromolar (µM) range
Carbonic Anhydrase II-7.9Not Reported

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

QSAR studies are pivotal in modern drug design, creating a mathematical link between the chemical structure of a compound and its biological activity. For a molecule like This compound , QSAR would be employed to predict its potential efficacy against various biological targets and to guide the synthesis of more potent derivatives.

Development of 2D and 3D QSAR Models

The development of predictive models for this compound would involve both 2D and 3D QSAR approaches.

2D-QSAR: This method correlates biological activity with 2D descriptors of the molecule. These descriptors are calculated from the 2D representation of the compound and include constitutional, topological, and electrostatic properties. For This compound , this would involve calculating descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and various topological indices that describe the molecular branching and shape.

3D-QSAR: These more advanced models consider the three-dimensional structure of the molecule. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. To build a 3D-QSAR model, a set of analogous compounds with known biological activities would be required. The molecules, including This compound , would be aligned, and their steric and electrostatic fields would be calculated and mapped. The resulting contour maps provide a visual guide to the structural modifications that could enhance or diminish activity. nih.gov For instance, the models could indicate where bulky groups or specific electrostatic charges are favored or disfavored for optimal interaction with a biological target. nih.govnih.gov

Correlation of Molecular Descriptors with Predicted Interaction Potency

The core of a QSAR study is the statistical correlation between calculated molecular descriptors and the observed biological activity (e.g., IC₅₀ values). unair.ac.id For This compound , a hypothetical QSAR equation would take the following general form:

Biological Activity = c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ) + constant

In studies of similar benzohydrazide derivatives, key descriptors have been identified that influence their activity. unair.ac.id These often include:

Electronic Descriptors: Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are fundamental to how the molecule interacts with receptor sites.

Steric Descriptors: Molar Refractivity (MR) is a common descriptor that accounts for the volume and polarizability of the molecule. unair.ac.id

Hydrophobic Descriptors: The partition coefficient (logP) describes the hydrophobicity of the molecule, which is critical for its ability to cross cell membranes and reach its target.

The table below illustrates the types of molecular descriptors that would be calculated for This compound and correlated with its predicted potency in a typical QSAR study.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
Electronic HOMO/LUMO Energy GapInfluences chemical reactivity and charge transfer interactions.
Steric Molar Refractivity (MR)Relates to the size and shape of the molecule, affecting its fit in a receptor's binding pocket. unair.ac.id
Hydrophobic LogPGoverns membrane permeability and solubility.
Topological Wiener IndexDescribes molecular branching and compactness.

Nonlinear Optical (NLO) Properties and Intramolecular Charge Transfer Phenomena

Organic molecules with specific structural features, such as donor-acceptor systems, can exhibit significant nonlinear optical (NLO) properties. jhuapl.edu These materials are of great interest for applications in optoelectronics, including optical switching and signal processing. acs.org The hydrazone moiety (–C=N–NH–) present in related structures, along with the electron-withdrawing chloro group and the phenyl rings, suggests that This compound could possess NLO activity.

Investigations into the NLO properties of this compound would involve both theoretical calculations and experimental measurements. Theoretical studies, typically using Density Functional Theory (DFT), are employed to calculate key NLO parameters. acs.org

A crucial aspect of NLO properties is intramolecular charge transfer (ICT), where electronic charge is transferred from an electron-donating part of the molecule to an electron-accepting part upon excitation. researchgate.net For This compound , the methoxy (B1213986) group and the benzohydrazide moiety could act as electron donors, while the chlorophenyl group can act as an electron acceptor. The analysis of HOMO and LUMO distributions provides insight into this charge transfer, which is fundamental to the molecule's NLO response. nih.gov

The key parameters determined in an NLO study are summarized in the table below.

NLO ParameterSymbolSignificance
Nonlinear Refractive Index n₂Describes the change in the refractive index of the material with the intensity of light.
Nonlinear Absorption Coefficient βCharacterizes the intensity-dependent absorption of light (e.g., two-photon absorption). researchgate.net
Third-Order Susceptibility χ⁽³⁾Represents the overall third-order nonlinear optical response of the material. researchgate.net
Second-Order Hyperpolarizability γA molecular-level property that quantifies the intrinsic nonlinear response of a single molecule. researchgate.net

Studies on analogous hydrazone compounds have shown that these molecules can exhibit significant NLO responses, making them potential candidates for optical device applications. researchgate.net A comprehensive study of This compound would be necessary to quantify its specific NLO properties and assess its potential in this field.

Mechanistic Investigations of Molecular Interactions and Target Engagement in Vitro/theoretical Focus

Elucidation of Enzyme-Ligand Interaction Mechanisms

Specificity and Selectivity Profiling against Biological Targets

There is no available data profiling the inhibitory activity (e.g., IC50 or Ki values) of 2-[(4-Chlorophenyl)methoxy]benzohydrazide against Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), Enoyl-Acyl Carrier Protein Reductase (InhA), Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), or Urease.

Investigation of Inhibition Types

No kinetic studies have been published that would define the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound against any biological target.

Exploration of Protein Binding Site Interactions and Residue-Level Contributions

Without co-crystallography, molecular docking, or other structural biology data, it is not possible to describe the specific interactions between this compound and the binding sites of any target proteins. Information regarding key residue-level contributions, hydrogen bonding, hydrophobic interactions, or other binding forces is currently unavailable.

Theoretical Hypotheses on Perturbation of Biomolecular Pathways

There are no published theoretical studies or hypotheses concerning how this compound might perturb specific biomolecular pathways as a consequence of target engagement.

Future Research Directions and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Benzohydrazide (B10538) Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery, and the field of benzohydrazide research is no exception. nih.govnih.govnih.gov These computational tools offer the ability to analyze vast datasets, identify complex patterns, and generate predictive models that can significantly accelerate the identification and optimization of novel therapeutic agents. nih.govnih.govnih.gov

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. ijcrt.orgjppres.com QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.org For benzohydrazide derivatives, 2D and 3D-QSAR models have been successfully employed to predict their anti-diabetic and antimicrobial activities. ijcrt.orgderpharmachemica.comresearchgate.net These models utilize molecular descriptors—quantifiable properties related to a molecule's structure—to build predictive equations. ijcrt.org The goal is to guide the design of new molecules with enhanced potency and selectivity, thereby reducing the time and cost associated with extensive experimental screening. ijcrt.org

The predictive power of these models is evaluated using statistical metrics such as the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which assesses its predictive ability. jppres.comderpharmachemica.com A high q² value suggests a robust model with good predictive power for new, untested compounds. researchgate.net The insights gained from the descriptors used in these models can also provide a deeper understanding of the structural requirements for biological activity.

Table 1: Example of a 3D-QSAR Model for Antimicrobial Benzohydrazide Derivatives This table is representative of data found in QSAR studies and is for illustrative purposes.

Model ParameterValueDescription
Training Set (n) 55Number of compounds used to build the model.
Test Set (n) 8Number of compounds used to validate the model.
Correlation Coefficient (r²) 0.98A measure of how well the model explains the variance in the training set data.
Cross-validated r² (q²) 0.71An indicator of the model's internal predictive ability.
Predictive r² (pred_r²) 0.80A measure of the model's ability to predict the activity of the external test set. researchgate.net

Exploration of Novel Chemical Scaffolds and Molecular Hybridization with the Benzohydrazide Core

A key strategy in modern medicinal chemistry is the creation of novel molecular entities by combining different pharmacophores—the essential structural features responsible for a drug's biological activity. thepharmajournal.com This approach, known as molecular hybridization, aims to develop compounds with improved affinity, selectivity, and pharmacokinetic profiles, or even dual-acting ligands that can modulate multiple biological targets. The benzohydrazide core is a versatile scaffold for such hybridization, and its derivatives have been successfully combined with various heterocyclic rings to generate novel compounds with a broad spectrum of biological activities. thepharmajournal.comnih.govnih.gov

For instance, the integration of a dihydropyrazole moiety with the benzohydrazide structure has led to the development of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, hybrid molecules incorporating benzothiazole and benzohydrazide components have been synthesized and identified as a new class of α-glucosidase inhibitors, which are relevant for the management of diabetes. nih.gov The rationale behind this strategy is that the resulting hybrid molecule may exhibit synergistic effects or a completely new pharmacological profile that is distinct from its individual components.

The design of these novel scaffolds is often guided by the known biological activities of the constituent parts. Benzohydrazides themselves are known to possess a wide range of properties, including antibacterial, antifungal, and anticancer activities. thepharmajournal.com By strategically linking them with other bioactive moieties, researchers can explore new chemical spaces and potentially overcome challenges such as drug resistance. This ongoing exploration of molecular hybridization continues to be a fruitful area of research, yielding diverse libraries of compounds for biological screening. nih.gov

Table 2: Examples of Molecular Hybrids Incorporating the Benzohydrazide Scaffold

Hybrid ScaffoldCombined MoietiesReported Biological Activity
Dihydropyrazole-Benzohydrazide Dihydropyrazole, BenzohydrazideEGFR Kinase Inhibition nih.gov
Benzothiazole-Benzohydrazide Benzothiazole, Benzohydrazideα-Glucosidase Inhibition nih.gov
Pyrrole-Benzohydrazide Pyrrole, BenzohydrazideAntitubercular (Enoyl ACP Reductase Inhibition) nih.gov
Quinoxaline-Benzohydrazide Quinoxaline, BenzohydrazideAntibacterial thepharmajournal.com

Advanced In Silico Methodologies for Design and Optimization

Computational, or in silico, techniques are indispensable tools in the rational design and optimization of drug candidates. mdpi.com These methods allow researchers to model and predict the behavior of molecules at an atomic level, providing insights that can guide synthetic efforts and reduce the reliance on costly and time-consuming laboratory experiments. For benzohydrazide derivatives, a variety of in silico approaches are being employed to elucidate their mechanisms of action and to design more potent analogs.

Molecular docking is a prominent in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov This method has been widely applied to benzohydrazide derivatives to understand their interactions with various enzymes, such as EGFR kinase, α-glucosidase, and enoyl ACP reductase. nih.govnih.govnih.gov By visualizing the binding mode, researchers can identify key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. nih.gov This information is then used to suggest structural modifications to the benzohydrazide scaffold to enhance these interactions and improve potency.

In addition to molecular docking, Density Functional Theory (DFT) calculations are used to investigate the electronic properties of molecules. nih.govnih.gov DFT can provide information on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and other quantum chemical descriptors. nih.gov These parameters help in understanding the reactivity and stability of the compounds and can be correlated with their biological activity. Pharmacophore modeling is another powerful tool that involves identifying the 3D arrangement of essential structural features that a molecule must possess to be active against a specific biological target. nih.govnih.gov Once a pharmacophore model is developed, it can be used to rapidly screen large databases of virtual compounds to identify new potential hits with diverse chemical structures. nih.gov

Table 3: Application of In Silico Techniques in Benzohydrazide Research

In Silico TechniqueApplicationInsights Gained
Molecular Docking Predicting ligand-protein binding modes.Identification of key amino acid interactions and binding affinity. nih.govnih.gov
Density Functional Theory (DFT) Calculating electronic structure and reactivity.Understanding molecular stability, reactivity, and electronic properties. nih.govnih.gov
Pharmacophore Modeling Identifying essential 3D features for activity.Facilitating virtual screening and scaffold hopping to find new active compounds. nih.gov
QSAR Correlating chemical structure with biological activity.Predicting the activity of new compounds and guiding lead optimization. ijcrt.orgjppres.com

Investigation of Intramolecular Hydrogen Bonding and Conformational Dynamics in Solution and Solid States

Intramolecular hydrogen bonds, where a hydrogen atom is shared between two atoms within the same molecule, can play a significant role in stabilizing specific conformations. In hydrazone derivatives, which share the core structure of benzohydrazides, intramolecular N—H⋯O hydrogen bonds are commonly observed. These interactions can lock the molecule into a more planar and rigid conformation, which may be the preferred geometry for binding to a receptor's active site. The presence and strength of these hydrogen bonds can be investigated using techniques like X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.

Bridging Theoretical Predictions with Advanced Experimental Characterization Techniques

The most impactful research in drug discovery often emerges from the synergy between theoretical predictions and experimental validation. In the context of benzohydrazide research, this involves a cyclical process where computational models guide the design of new compounds, which are then synthesized and characterized using advanced experimental techniques. The experimental data, in turn, is used to refine and improve the predictive power of the computational models.

The journey from a virtual design to a real-world compound begins with chemical synthesis. Researchers use the insights from in silico studies, such as molecular docking and QSAR, to design target molecules with potentially enhanced activity. nih.gov Once synthesized, the exact molecular structure of these new derivatives is confirmed using a suite of analytical methods. NMR spectroscopy (¹H and ¹³C) is used to determine the connectivity of atoms, while mass spectrometry provides information about the molecular weight and formula. nih.gov For crystalline compounds, single-crystal X-ray diffraction offers the definitive proof of structure, revealing the precise 3D arrangement of atoms and providing valuable data on bond lengths, angles, and intermolecular interactions in the solid state. nih.gov

Following structural confirmation, the synthesized compounds are subjected to biological evaluation to determine their actual activity against the intended target. These in vitro assays provide the experimental data (such as IC₅₀ values) that can be directly compared with the predictions from the computational models. nih.gov A strong correlation between predicted and experimental activity validates the in silico model and enhances its reliability for future predictions. nih.govnih.gov This integrated approach, which bridges theoretical chemistry with practical synthesis and biological testing, is a powerful paradigm for accelerating the development of new and effective therapeutic agents based on the benzohydrazide scaffold.

Q & A

Basic: How can the synthesis of 2-[(4-Chlorophenyl)methoxy]benzohydrazide be optimized for higher yields?

Methodological Answer:
Synthesis optimization typically involves refluxing precursors (e.g., substituted benzaldehyde or ketone derivatives) with hydrazide intermediates in a 1:1 methanol/chloroform mixture containing catalytic acetic acid. For example, demonstrates that refluxing for 5 hours under these conditions yields 91% of the target hydrazide derivative after recrystallization from methanol. Adjusting stoichiometry (e.g., 0.5 mmol equivalents) and solvent polarity (methanol for precipitation) improves purity and yield . For acid-sensitive intermediates, room-temperature reactions in acetic acid (e.g., 18-hour stirring) may reduce side products .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC reference 2032776 in ).
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., Figures 28–29 in ) confirm substituent positions and hydrazide bond formation.
  • Elemental analysis and mass spectrometry : Validate molecular formula and purity (e.g., uses these for triazole derivatives).
  • IR spectroscopy : Identifies functional groups like C=O (amide I band) and N–H stretches .

Basic: What factors influence the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility due to the compound’s hydrazide and aryl ether groups. Methanol/chloroform mixtures are optimal for recrystallization .
  • Stability : Avoid prolonged exposure to light or oxidizing agents. Store at 4°C in inert atmospheres, as aldehydes and hydrazides may degrade via hydrolysis or oxidation (see handling guidelines in ).
  • pH sensitivity : Acidic conditions (e.g., acetic acid in synthesis) stabilize the hydrazide bond, while alkaline conditions risk hydrolysis .

Advanced: How can computational modeling predict the reactivity and binding interactions of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites (e.g., uses DFT for lattice energy and hydrogen-bond analysis).
  • Molecular docking : Simulate interactions with enzyme targets (e.g., α-glucosidase in or carbonic anhydrase in ) using software like AutoDock.
  • QSAR studies : Correlate substituent effects (e.g., 4-chlorophenyl vs. methoxy groups) with bioactivity using hydrophobicity (logP) and steric parameters ( ).

Advanced: What strategies resolve contradictions in reported biological activity data for hydrazide derivatives?

Methodological Answer:

  • Structural benchmarking : Compare substituent effects; e.g., 4-chlorophenyl groups in enhance α-glucosidase inhibition, while 4-methoxybenzyl groups in triazoles reduce activity.
  • Assay standardization : Control variables like microbial strain (e.g., S. aureus vs. E. coli in ) or enzyme source (e.g., human vs. bacterial α-amylase).
  • Dose-response validation : Replicate IC50_{50} measurements under consistent conditions (e.g., 2.50 µM anti-lipase activity in ).

Advanced: How can stereochemical outcomes and isomerization pathways be studied for this compound?

Methodological Answer:

  • Chiral chromatography : Separate cis/trans isomers using chiral stationary phases (e.g., isolates trans-Atovaquone via selective crystallization).
  • Lewis acid catalysis : Investigate isomerization mechanisms (e.g., AlCl3_3-mediated cis→trans conversion in ).
  • X-ray diffraction : Resolve crystal structures of diastereomers (e.g., for bromophenyl analogs).

Advanced: What methods are used to assess enzyme inhibition mechanisms of this compound derivatives?

Methodological Answer:

  • Kinetic assays : Measure inhibition constants (KiK_i) using Lineweaver-Burk plots (e.g., α-glucosidase in ).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Site-directed mutagenesis : Identify critical residues in enzyme active sites (e.g., triazole derivatives in target thiazolidinone metabolic pathways).

Advanced: How can researchers design derivatives of this compound with enhanced bioactivity?

Methodological Answer:

  • Functional group substitution : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to modulate electronic effects ( ).
  • Heterocyclic fusion : Synthesize triazole or oxadiazole hybrids (e.g., and ) to improve metabolic stability.
  • Mannich base formation : Introduce morpholine or piperazine moieties via aminomethylation (e.g., achieves IC50_{50} values <5 µM).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)methoxy]benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)methoxy]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.